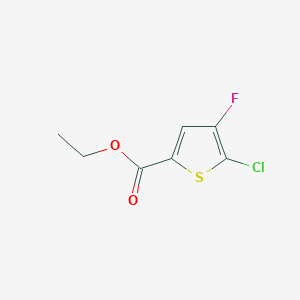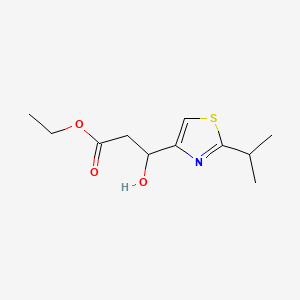
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a bromine and trifluoromethyl group attached to a phenyl ring, along with an ethyl ester and a hydroxypropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminum hydride).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-chloro-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-3-(difluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of the bromine and trifluoromethyl groups, which can significantly influence its reactivity and properties. The trifluoromethyl group, in particular, imparts high electronegativity and lipophilicity, which can enhance the compound’s stability and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H12BrF3O3 |
|---|---|
Peso molecular |
341.12 g/mol |
Nombre IUPAC |
ethyl 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
Clave InChI |
HAWBKOHDPVNFBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)


![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)








